
Fmoc-2,6-Difluoro-L-Phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2,6-Difluoro-L-Phenylalanine is a research product with the molecular formula C24H19F2NO4 and a molecular weight of 423.41 . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine involves the self-assembly of Fmoc–phenylalanine to hydrogel formation . Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Molecular Structure Analysis
The molecular structure of Fmoc-2,6-Difluoro-L-Phenylalanine is represented by the formula C24H19F2NO4 .Chemical Reactions Analysis
The chemical reactions of Fmoc-2,6-Difluoro-L-Phenylalanine involve the self-assembly of Fmoc–phenylalanine to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-2,6-Difluoro-L-Phenylalanine are represented by the molecular formula C24H19F2NO4 .Applications De Recherche Scientifique
Antibacterial Composite Materials
Fmoc-2,6-Difluoro-L-Phenylalanine is utilized in the development of antibacterial composite materials. These materials incorporate nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrating substantial antibacterial capabilities and affecting bacterial morphology. The integration of these nanoassemblies into resin-based composites inhibits bacterial growth and maintains their mechanical and optical properties, showcasing a promising approach in biomedical applications (Schnaider et al., 2019).
Self-Assembly and Hydrogelation
The compound is involved in the self-assembly and hydrogelation processes of amino acid derivatives. Studies show that the incorporation of single halogen substituents on Fmoc-2,6-Difluoro-L-Phenylalanine significantly enhances its self-assembly into amyloid-like fibrils, which are essential for hydrogelation in aqueous solvents. This finding highlights the impact of atomic substitutions on self-assembly and gelation properties of hydrogelators (Ryan et al., 2010).
Signal Transduction Studies
This amino acid derivative has been synthesized for use in signal transduction studies. Its analogues, bearing orthogonal protection, are suitable for preparing inhibitors targeting various signal transduction pathways. This application is particularly relevant in studying SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).
Enhanced Hydrogel Properties
The self-assembly and hydrogelation of Fmoc-2,6-Difluoro-L-Phenylalanine are reported to be highly efficient. It forms rigid supramolecular gels rapidly at low concentrations, highlighting its potential for functional self-assembly in minimal amino acid scaffolds. This feature is pivotal for understanding hydrogelation phenomena and designing novel small molecule hydrogelators (Ryan et al., 2010).
Nanotube Formation in Hydrogels
Cation-modified derivatives of Fmoc-2,6-Difluoro-L-Phenylalanine can form unique sheet-based nanotube structures in hydrogels. These structures are distinct to cationic derivatives and dependent on the positive charge at the C-terminus. This study provides insights into the influence of structural modifications on self-assembly pathways and hydrogelation of Fmoc-Phe derivatives (Rajbhandary et al., 2017).
Synthesis and Structural Studies
Fmoc-2,6-Difluoro-L-Phenylalanine has been used in the synthesis of various amino acid derivatives. These syntheses contribute to the understanding of structural and supramolecular features in biomedical research and are crucial for the development of effective hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Orientations Futures
The future directions of Fmoc-2,6-Difluoro-L-Phenylalanine involve the self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Propriétés
IUPAC Name |
(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYWXMLHBTJJW-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,6-Difluoro-L-Phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

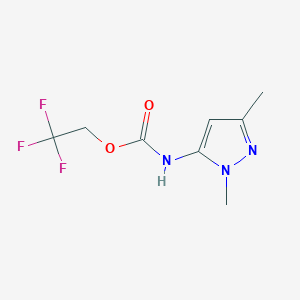
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)
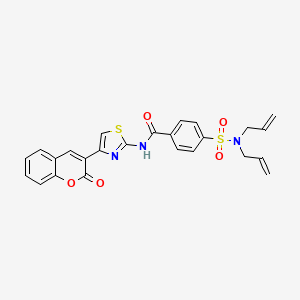

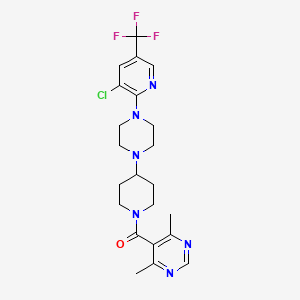

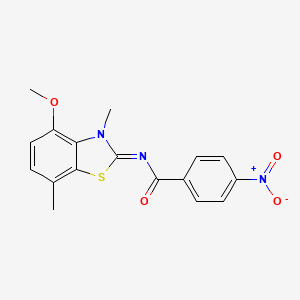

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)
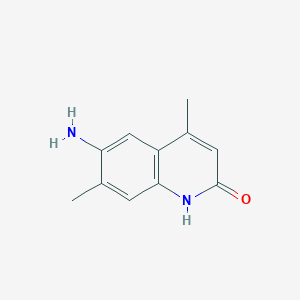
![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)
